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Compound of Interest

Compound Name: m-PEG12-acid

Cat. No.: B2542840

An In-depth Technical Guide to m-PEG12-acid for Bioconjugation

Introduction

m-PEG12-acid is a monodisperse polyethylene glycol (PEG) derivative that serves as a critical
linker molecule in the field of bioconjugation.[1] PEGylation, the process of covalently attaching
PEG chains to molecules such as proteins, peptides, or small molecule drugs, is a widely
adopted strategy to enhance the therapeutic properties of biomolecules.[2][3] Key advantages
of PEGylation include improved hydrophilicity and solubility, reduced aggregation, prolonged
circulation half-life, and decreased immunogenicity of the conjugated substance.[2][4]

The "m" in m-PEG12-acid signifies a methoxy group capping one end of the PEG chain, which
provides stability and prevents undesired crosslinking. The "12" indicates a discrete chain
length of twelve repeating ethylene glycol units, ensuring batch-to-batch consistency, a
significant advantage over traditional polydisperse PEG reagents. The terminal carboxylic acid
group provides a reactive handle for covalent attachment to biomolecules, typically targeting
primary amines. This guide provides a comprehensive overview of m-PEG12-acid, its
properties, applications, and the methodologies for its use in bioconjugation for researchers,
scientists, and drug development professionals.

Core Properties and Specifications

m-PEG12-acid is characterized by its defined structure and physicochemical properties, which
are crucial for reproducible bioconjugation outcomes.
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Property

Value

Chemical Name

2,5,8,11,14,17,20,23,26,29,32,35-
dodecaoxaoctatriacontan-38-oic acid

Synonyms

MPEG11-CH2CH2COOH, mPEG11-propionic

acid

Molecular Formula C26H52014

Molecular Weight 588.68 g/mol

CAS Number 2135793-73-4

Appearance White to off-white solid or colorless oil
Purity Typically 295% or 298%

Solubility Soluble in Water, DMSO, DMF, DCM

Storage Conditions

Store at -20°C, protect from light. Stock
solutions can be stored at -20°C for 1 month or

-80°C for up to 6 months.

Hydrogen Bond Donors 1

Hydrogen Bond Acceptors 14

Applications in Bioconjugation

The unique properties of m-PEG12-acid make it a versatile tool for various bioconjugation
applications, primarily focused on improving the pharmacokinetic and pharmacodynamic
profiles of therapeutic molecules.

o PROTAC Development: m-PEG12-acid is frequently used as a linker in the synthesis of
Proteolysis Targeting Chimeras (PROTACSs). PROTACSs are bifunctional molecules that
recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation via the
ubiquitin-proteasome system. The PEG12 spacer provides the necessary length and
flexibility for the two ends of the PROTAC to simultaneously bind their respective proteins.
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e Antibody-Drug Conjugates (ADCs): In ADC development, PEG linkers are crucial for
connecting a cytotoxic payload to a monoclonal antibody. The hydrophilic PEG12 spacer
helps to counterbalance the hydrophobicity of many potent payloads, improving the solubility
and stability of the final ADC. This can lead to a higher drug-to-antibody ratio (DAR), reduced
aggregation, and an improved pharmacokinetic profile.

e Protein and Peptide Modification: General PEGylation of therapeutic proteins and peptides
can enhance their stability and extend their in-vivo half-life. The terminal carboxylic acid of
m-PEG12-acid allows for straightforward conjugation to primary amines, such as the ¢-
amine of lysine residues, which are commonly found on the surface of proteins.

» Surface Modification: The functionalization of surfaces, such as nanoparticles, quantum dots,
or biomaterials, with PEG chains can significantly reduce non-specific protein binding and
improve biocompatibility.

Reaction Mechanism and Experimental Protocols

The primary reaction for conjugating m-PEG12-acid involves the formation of a stable amide
bond between its carboxylic acid group and a primary amine on a target biomolecule. This
reaction requires the activation of the carboxylic acid.

Amide Bond Formation Pathway

The carboxylic acid is typically activated using a carbodiimide reagent, such as 1-Ethyl-3-(3-
dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide
(NHS) to form a more stable NHS ester intermediate. This intermediate then readily reacts with
a primary amine to form a stable amide linkage.

m-PEG12-Acid Activation
(R-COOH)

m-PEG12-NHS Ester
(R-CO-NHS)

»
Ll . .
Conjugation

PEGylated Biomolecule

> (Protein-NH-CO-R)
Biomolecule
(Protein-NH2)
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Caption: General reaction scheme for m-PEG12-acid conjugation to a primary amine.

Detailed Experimental Protocol: Protein PEGylation

This protocol provides a general procedure for conjugating m-PEG12-acid to a protein via its
lysine residues. Optimization may be required depending on the specific protein.

1. Materials Required:
e m-PEG12-acid
» Protein of interest (in a non-amine-containing buffer, e.g., PBS)

» Activation Reagents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-
hydroxysuccinimide)

» Reaction Buffer: MES or PBS, pH 6.0-7.4. Avoid buffers containing primary amines like Tris
or glycine.

e Quenching Solution: 1M Tris-HCI or hydroxylamine, pH 8.0
 Purification System: Size-Exclusion Chromatography (SEC) or Dialysis
e Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
2. Procedure:

» Reagent Preparation:

o Allow m-PEG12-acid to equilibrate to room temperature before opening to prevent
moisture condensation.

o Prepare a stock solution of m-PEG12-acid (e.g., 100 mM) in anhydrous DMF or DMSO.

o Prepare fresh stock solutions of EDC (e.g., 200 mM) and NHS (e.g., 200 mM) in
anhydrous DMF or DMSO immediately before use.
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o Prepare a solution of the protein of interest at a known concentration (e.g., 1-5 mg/mL) in
the chosen reaction buffer.

o Activation and Conjugation Reaction:

o In a microcentrifuge tube, combine m-PEG12-acid, EDC, and NHS in the desired molar
ratio (e.g., a 1:1.2:1.2 ratio of Acid:EDC:NHS is a common starting point). A molar excess
of the PEG reagent over the protein (e.g., 10 to 20-fold) is typically used.

o Incubate the activation mixture for 15-30 minutes at room temperature to form the NHS
ester.

o Add the activated m-PEG12-acid mixture to the protein solution.

o Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with
gentle stirring.

e Quenching the Reaction:

o Add the quenching solution (e.g., to a final concentration of 50 mM) to the reaction
mixture.

o Incubate for 30 minutes at room temperature to hydrolyze any unreacted NHS esters.
 Purification of the Conjugate:

o Remove unreacted PEG reagent and byproducts by performing dialysis against a suitable
buffer (e.g., PBS) or by using size-exclusion chromatography (SEC).

e Characterization:

o Analyze the purified conjugate to determine the degree of labeling (average number of
PEGs per protein) and confirm purity. Common methods include SDS-PAGE (which will
show a shift in molecular weight), Mass Spectrometry (ESI-MS or MALDI-TOF), and
HPLC.

Experimental Workflow Diagram
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Caption: Standard workflow for protein bioconjugation with m-PEG12-acid.
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Conclusion

m-PEG12-acid is a high-purity, monodisperse PEGylation reagent that offers significant
advantages for bioconjugation. Its defined length enhances reproducibility, while its hydrophilic
nature improves the solubility and stability of the resulting conjugates. The terminal methoxy
group ensures stability, and the reactive carboxylic acid provides a reliable handle for covalent
linkage to biomolecules. These features make m-PEG12-acid an invaluable tool in the
development of advanced therapeutics, including ADCs and PROTACS, enabling researchers
to precisely engineer molecules with optimized pharmacological properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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